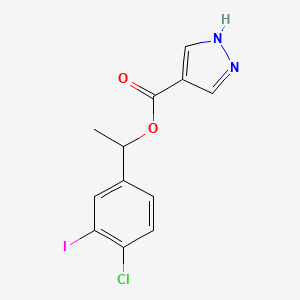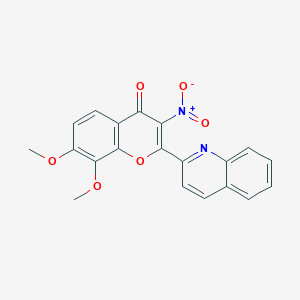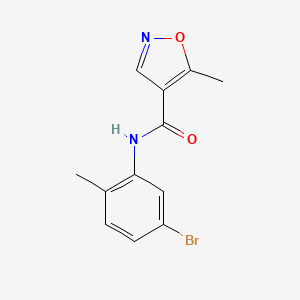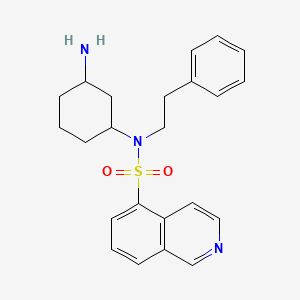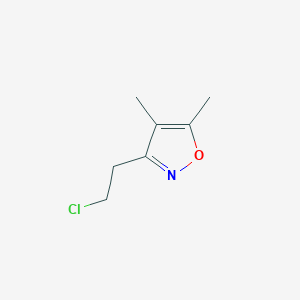![molecular formula C10H10N2O3 B12886616 2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole CAS No. 848837-89-8](/img/structure/B12886616.png)
2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole is a heterocyclic compound that combines a furan ring and a pyrrole ring with a nitroethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole typically involves the reaction of furan derivatives with nitroalkenes under specific conditions. One common method is the condensation of furan-2-carbaldehyde with nitroethane in the presence of a base such as sodium ethoxide, followed by cyclization with pyrrole under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production process for large-scale manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Tetrahydrofuran derivatives: Formed by the hydrogenation of the furan ring.
Substituted pyrroles: Formed by electrophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan and pyrrole rings contribute to the compound’s ability to bind to specific receptors and enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Furan-2-yl)-1H-pyrrole: Lacks the nitroethyl substituent, resulting in different chemical and biological properties.
2-[1-(Furan-2-yl)-2-aminoethyl]-1H-pyrrole: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
2-(5-Nitrofuran-2-yl)-1H-pyrrole: Similar structure but with the nitro group directly attached to the furan ring.
Uniqueness
2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole is unique due to the presence of both a furan and pyrrole ring, along with a nitroethyl substituent. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
848837-89-8 |
|---|---|
Molekularformel |
C10H10N2O3 |
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
2-[1-(furan-2-yl)-2-nitroethyl]-1H-pyrrole |
InChI |
InChI=1S/C10H10N2O3/c13-12(14)7-8(9-3-1-5-11-9)10-4-2-6-15-10/h1-6,8,11H,7H2 |
InChI-Schlüssel |
UCBBBMGAQZYYOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=C1)C(C[N+](=O)[O-])C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole](/img/structure/B12886534.png)
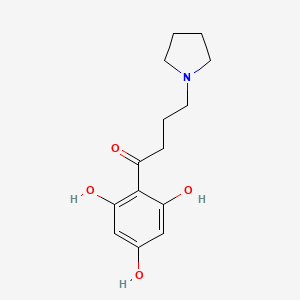
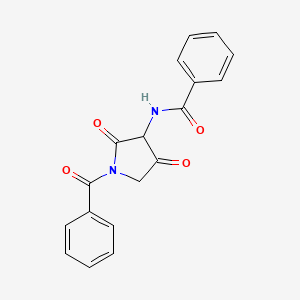
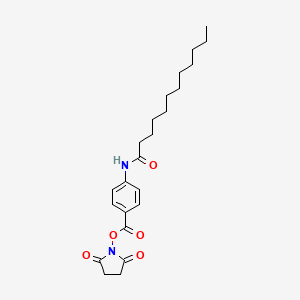

![2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol](/img/structure/B12886574.png)
